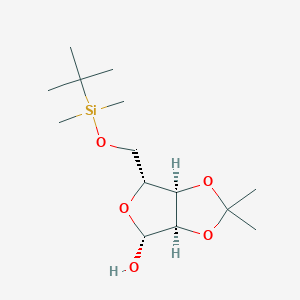

5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-D-ribose

Beschreibung

Chemical Identity and Structure 5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-D-ribose (CAS: 68703-51-5) is a protected ribofuranose derivative with the molecular formula C₁₄H₂₈O₅Si and a molecular weight of 304.46 g/mol . Its structure includes:

- A tert-butyldimethylsilyl (TBS) group at the 5-OH position, providing steric protection and stability under acidic/basic conditions.

- A 2,3-O-isopropylidene acetal group, which locks the ribose in a furanose conformation.

Applications

This compound serves as a key intermediate in synthesizing:

Eigenschaften

Molekularformel |

C14H28O5Si |

|---|---|

Molekulargewicht |

304.45 g/mol |

IUPAC-Name |

(3aR,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol |

InChI |

InChI=1S/C14H28O5Si/c1-13(2,3)20(6,7)16-8-9-10-11(12(15)17-9)19-14(4,5)18-10/h9-12,15H,8H2,1-7H3/t9-,10-,11-,12-/m1/s1 |

InChI-Schlüssel |

JJLRGSYXWAKGJM-DDHJBXDOSA-N |

Isomerische SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)O)CO[Si](C)(C)C(C)(C)C)C |

Kanonische SMILES |

CC1(OC2C(OC(C2O1)O)CO[Si](C)(C)C(C)(C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-D-ribose typically involves the protection of ribose using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP).

Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can yield corresponding aldehydes or ketones.

Reduction: Reduction reactions can produce the corresponding alcohol derivatives.

Substitution: Substitution reactions can lead to the formation of various functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In synthetic organic chemistry, this compound is used as a protecting group for ribose in the synthesis of nucleosides and nucleotides. It helps prevent unwanted reactions at the ribose hydroxyl groups during complex synthetic procedures.

Biology: In biological research, this compound is used to study the role of ribose derivatives in nucleic acid metabolism and function. It can also be used as a building block for the synthesis of modified nucleosides for studying RNA and DNA interactions.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer drugs. Modified nucleosides derived from this compound can be used to inhibit viral replication or target cancer cells.

Industry: In the biotechnology and pharmaceutical industries, this compound is used in the production of nucleoside analogs and other bioactive molecules. It is also employed in the development of diagnostic tools and therapeutic agents.

Wirkmechanismus

The mechanism by which 5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-D-ribose exerts its effects depends on its specific application. In synthetic chemistry, it acts as a protecting group, preventing unwanted reactions at the ribose hydroxyl groups. In biological and medical applications, its derivatives can interact with enzymes and nucleic acids, inhibiting or modulating their activity.

Molecular Targets and Pathways:

Synthetic Chemistry: Protects ribose hydroxyl groups during chemical synthesis.

Biological Research: Interacts with enzymes involved in nucleic acid metabolism.

Medicine: Targets viral enzymes or cancer cell pathways.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Trends

- Yield Optimization: TBS/isopropylidene strategies achieve 80–90% yields in allylation reactions, outperforming benzoyl/phenoxyacetyl methods by 20–30% .

- Computational Insights : Graph-based structure comparison methods confirm that TBS analogues share >85% similarity with trityl/diphenylsilyl derivatives in reactivity patterns, despite differing steric profiles .

- Emerging Derivatives: Modified TBS compounds (e.g., 5-O-TBS-N-cyanomethyl-1,4-dideoxy-1,4-imino-D-ribitol) show promise in glycosidase inhibition studies (IC₅₀ = 12 nM) .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.